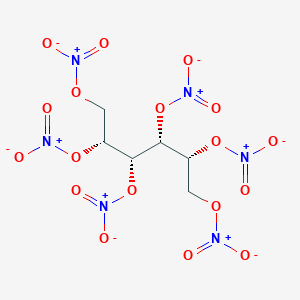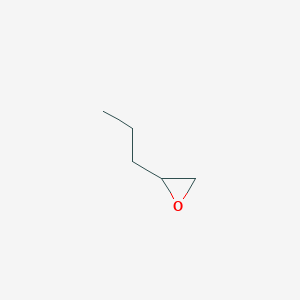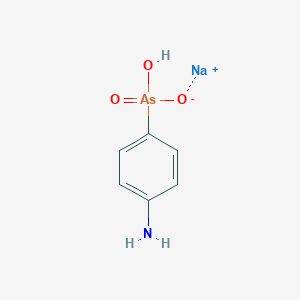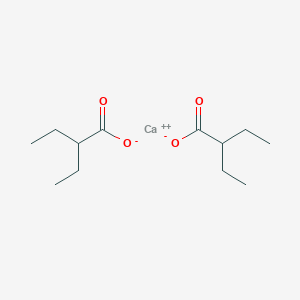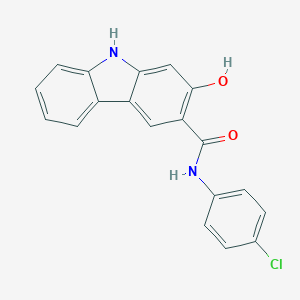
N-(4-Chlorophenyl)-2-hydroxy-9H-carbazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Chlorophenyl)-2-hydroxy-9H-carbazole-3-carboxamide, also known as CHIR-99021, is a small molecule inhibitor that has gained attention in scientific research due to its potential therapeutic applications. This compound was first synthesized in 2008 and has since been extensively studied for its mechanism of action and physiological effects.
Mecanismo De Acción
N-(4-Chlorophenyl)-2-hydroxy-9H-carbazole-3-carboxamide acts as a potent and selective inhibitor of GSK-3, which is a serine/threonine kinase that regulates a wide range of cellular processes. GSK-3 is involved in the regulation of glycogen metabolism, gene expression, cell cycle progression, and apoptosis. By inhibiting GSK-3, N-(4-Chlorophenyl)-2-hydroxy-9H-carbazole-3-carboxamide can modulate these processes and affect cellular behavior.
Efectos Bioquímicos Y Fisiológicos
N-(4-Chlorophenyl)-2-hydroxy-9H-carbazole-3-carboxamide has been shown to have a wide range of biochemical and physiological effects. It has been demonstrated to promote the proliferation and survival of various cell types, including neural stem cells, embryonic stem cells, and cancer cells. N-(4-Chlorophenyl)-2-hydroxy-9H-carbazole-3-carboxamide has also been shown to enhance the differentiation of stem cells into specific cell types, such as neurons and cardiomyocytes. Additionally, N-(4-Chlorophenyl)-2-hydroxy-9H-carbazole-3-carboxamide has been shown to modulate immune responses and to have anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-(4-Chlorophenyl)-2-hydroxy-9H-carbazole-3-carboxamide is its selectivity for GSK-3, which allows for specific modulation of cellular processes. Additionally, N-(4-Chlorophenyl)-2-hydroxy-9H-carbazole-3-carboxamide has been shown to be stable and effective in a wide range of cell types and experimental conditions. However, one limitation of N-(4-Chlorophenyl)-2-hydroxy-9H-carbazole-3-carboxamide is its potential toxicity, particularly at high concentrations. Additionally, the effects of N-(4-Chlorophenyl)-2-hydroxy-9H-carbazole-3-carboxamide may vary depending on the cell type and experimental conditions.
Direcciones Futuras
There are many potential future directions for research involving N-(4-Chlorophenyl)-2-hydroxy-9H-carbazole-3-carboxamide. One area of interest is the development of more selective and potent inhibitors of GSK-3, which may have greater therapeutic potential. Additionally, further research is needed to fully understand the effects of N-(4-Chlorophenyl)-2-hydroxy-9H-carbazole-3-carboxamide on various biological processes and to identify potential therapeutic applications. Finally, the use of N-(4-Chlorophenyl)-2-hydroxy-9H-carbazole-3-carboxamide in combination with other compounds may have synergistic effects and could lead to the development of new treatment strategies.
Métodos De Síntesis
The synthesis of N-(4-Chlorophenyl)-2-hydroxy-9H-carbazole-3-carboxamide involves several steps, including the reaction of 4-chloroaniline with 2-hydroxy-3-nitrobenzoic acid to form 4-chloro-2-hydroxy-3-nitroaniline. This compound is then reduced to 4-chloro-2-hydroxy-3-aminobenzene, which is subsequently reacted with 3-carboxamido-9H-carbazole to form N-(4-Chlorophenyl)-2-hydroxy-9H-carbazole-3-carboxamide. The final product is obtained through purification and crystallization.
Aplicaciones Científicas De Investigación
N-(4-Chlorophenyl)-2-hydroxy-9H-carbazole-3-carboxamide has been widely used in scientific research as a tool to study various biological processes. It is commonly used as a selective inhibitor of glycogen synthase kinase 3 (GSK-3), which plays a crucial role in many signaling pathways involved in cellular processes such as proliferation, differentiation, and apoptosis. N-(4-Chlorophenyl)-2-hydroxy-9H-carbazole-3-carboxamide has also been shown to enhance the efficiency of reprogramming somatic cells into induced pluripotent stem cells (iPSCs).
Propiedades
Número CAS |
132-61-6 |
|---|---|
Nombre del producto |
N-(4-Chlorophenyl)-2-hydroxy-9H-carbazole-3-carboxamide |
Fórmula molecular |
C19H13ClN2O2 |
Peso molecular |
336.8 g/mol |
Nombre IUPAC |
N-(4-chlorophenyl)-2-hydroxy-9H-carbazole-3-carboxamide |
InChI |
InChI=1S/C19H13ClN2O2/c20-11-5-7-12(8-6-11)21-19(24)15-9-14-13-3-1-2-4-16(13)22-17(14)10-18(15)23/h1-10,22-23H,(H,21,24) |
Clave InChI |
PPLNRTPNYCWODC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=CC(=C(C=C3N2)O)C(=O)NC4=CC=C(C=C4)Cl |
SMILES canónico |
C1=CC=C2C(=C1)C3=CC(=C(C=C3N2)O)C(=O)NC4=CC=C(C=C4)Cl |
Otros números CAS |
132-61-6 |
Pictogramas |
Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



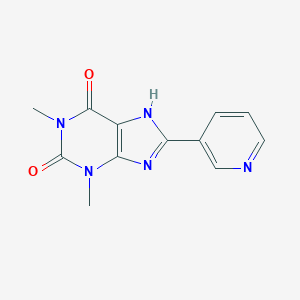
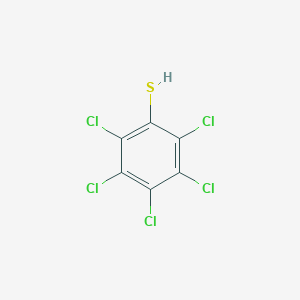
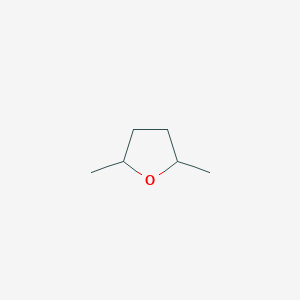
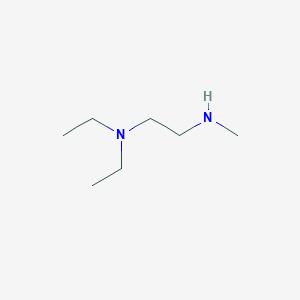
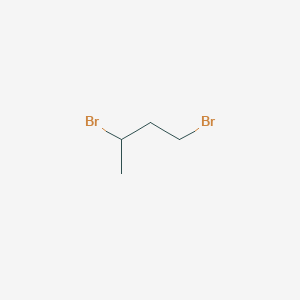
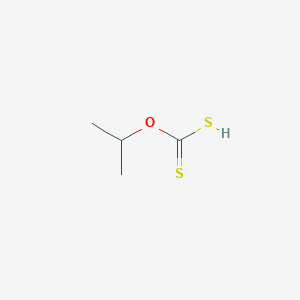
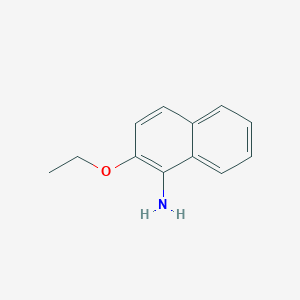
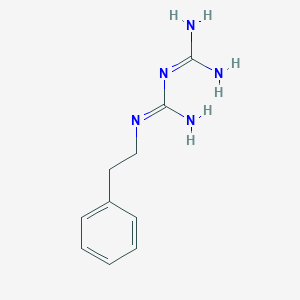
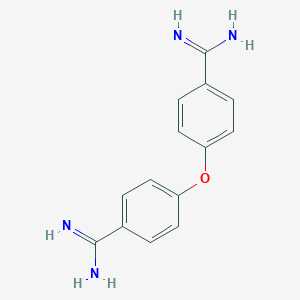
![6-Methyl-2-phenylimidazo[1,2-a]pyridine](/img/structure/B89761.png)
